molecular formula C18H24ClNO B6296033 N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine CAS No. 1252594-37-8

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine

Cat. No. B6296033
M. Wt: 305.8 g/mol
InChI Key: AWKHLVUJJJAWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine, also known as 5-chloro-3-cyclohexylsalicylidene-cyclopentylamine or 5-Cl-3-CHSA-CP, is a cyclic amine that is used in scientific research as a reagent or catalyst in a variety of reactions. It is a versatile compound that can be used to synthesize a number of compounds and has a variety of applications in the field of chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with cyclopentylamine in the presence of a catalyst.

Starting Materials
5-chloro-3-cyclohexylsalicylaldehyde, cyclopentylamine, catalyst

Reaction
Step 1: Dissolve 5-chloro-3-cyclohexylsalicylaldehyde in a suitable solvent., Step 2: Add cyclopentylamine to the solution and stir., Step 3: Add a catalyst to the reaction mixture and heat under reflux., Step 4: Monitor the progress of the reaction using TLC or other suitable analytical techniques., Step 5: Once the reaction is complete, cool the mixture and isolate the product by filtration or other suitable methods., Step 6: Purify the product by recrystallization or other suitable methods.

Scientific Research Applications

5-Cl-3-CHSA-CP is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 5-Cl-3-CHSA-CP is used as a reagent in the synthesis of organic materials, such as polymers and dyes.

Mechanism Of Action

The mechanism of action of 5-Cl-3-CHSA-CP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between molecules. This catalytic activity is thought to be responsible for its use as a catalyst in the synthesis of a variety of compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Cl-3-CHSA-CP are not fully understood. However, it is believed that the compound may have some antioxidant activity, as well as some anti-inflammatory and anti-cancer properties. In addition, it is thought to have some antifungal activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-Cl-3-CHSA-CP in laboratory experiments is that it is a relatively stable compound and can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. The main limitation of the compound is that it is not very soluble in water, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for research into 5-Cl-3-CHSA-CP. These include further investigations into the compound's mechanism of action and biochemical and physiological effects. In addition, further research could be done into the synthesis and use of the compound in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. Finally, further research could be done into the use of the compound as a catalyst in a variety of reactions.

properties

IUPAC Name

4-chloro-2-cyclohexyl-6-(cyclopentyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO/c19-15-10-14(12-20-16-8-4-5-9-16)18(21)17(11-15)13-6-2-1-3-7-13/h10-13,16,21H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKHLVUJJJAWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine

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